molecular formula C6H8N4 B2596029 4-Amino-5-cyano-1,3-dimethyl pyrazole CAS No. 32183-14-5

4-Amino-5-cyano-1,3-dimethyl pyrazole

Cat. No.: B2596029
CAS No.: 32183-14-5
M. Wt: 136.158
InChI Key: BFRNEURRHHIAJV-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-1,3-dimethyl pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of amino and cyano groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-cyano-1,3-dimethyl pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions[][3].

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties[3][3].

Scientific Research Applications

4-Amino-5-cyano-1,3-dimethyl pyrazole has numerous applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-3,5-dimethyl pyrazole
  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
  • 1-Cyanoacetyl-3,5-dimethylpyrazole

Comparison: Compared to its analogs, 4-Amino-5-cyano-1,3-dimethyl pyrazole exhibits unique properties due to the presence of both amino and cyano groups. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a compound of interest in drug discovery .

Properties

IUPAC Name

4-amino-2,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-6(8)5(3-7)10(2)9-4/h8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRNEURRHHIAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Two-hundred and seventy-two g of 1,3-dimethyl-4-nitro-5-cyano-pyrazole was subjected to catalytic hydrogenation in methanol using a Raney nickel catalyst. The catalyst was filtered away and the filtrate concentrated. The product solidified, mp 109°-111° C.
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